N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Indole substitution pattern Structure-activity relationship Ligand binding geometry

N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide (CAS 1436001-74-9, molecular formula C₂₄H₂₀N₂O₄, MW 400.43 g/mol) is a synthetic small molecule that combines a trimethyl-substituted furo[3,2-g]chromen-7-one (psoralen-type) core with an indole-4-yl moiety via an acetamide linker. The furo[3,2-g]chromene scaffold is recognized in the patent literature as a privileged structure for estrogen receptor (ER) modulation, with derivatives exhibiting tissue-selective ERα/ERβ activity profiles.

Molecular Formula C24H20N2O4
Molecular Weight 400.4 g/mol
Cat. No. B12168629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Molecular FormulaC24H20N2O4
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=CC5=C4C=CN5)C)C
InChIInChI=1S/C24H20N2O4/c1-12-11-29-22-14(3)23-17(9-16(12)22)13(2)18(24(28)30-23)10-21(27)26-20-6-4-5-19-15(20)7-8-25-19/h4-9,11,25H,10H2,1-3H3,(H,26,27)
InChIKeyQAGHOQASQPZTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: Compound Identity and Scaffold Context for Research Procurement


N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide (CAS 1436001-74-9, molecular formula C₂₄H₂₀N₂O₄, MW 400.43 g/mol) is a synthetic small molecule that combines a trimethyl-substituted furo[3,2-g]chromen-7-one (psoralen-type) core with an indole-4-yl moiety via an acetamide linker [1]. The furo[3,2-g]chromene scaffold is recognized in the patent literature as a privileged structure for estrogen receptor (ER) modulation, with derivatives exhibiting tissue-selective ERα/ERβ activity profiles [2]. This compound belongs to the InterBioScreen screening library (ID STOCK1N-80018), indicating its origin as a diversity-oriented synthesis product designed for hit identification across multiple therapeutic targets [1]. Unlike naturally occurring furocoumarins such as psoralen (MW 186.16), the acetamide-linked indole extension substantially increases molecular complexity and lipophilicity, which may translate into differentiated protein-binding characteristics and a distinct selectivity fingerprint.

1
Indole-4-yl attachment explores underrepresented chemical space.
Distinct topology vs. common indole-3-yl library entries.
2
Trimethyl-furochromenone core provides known scaffold context.
Privileged structure for ER modulation and cell-model studies.
3
Rigid acetamide linker enhances target engagement potential.
Fewer rotatable bonds than propanamide-linked analogs.

Why In-Class Furocoumarins and Indole Acetamides Cannot Simply Replace N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide


The furo[3,2-g]chromen-7-one scaffold is shared across a broad class of compounds, including natural products such as psoralen, isopsoralen, and synthetic derivatives exemplified in patent US 8,877,949 [1]. However, biological activity within this class is exquisitely sensitive to substitution pattern: the number and position of methyl groups on the chromenone ring, the length and nature of the linker, and the choice of the appended heterocycle all independently modulate target engagement, selectivity, and physicochemical properties. The target compound incorporates three distinguishing features—(i) a 3,5,9-trimethyl substitution pattern on the furochromenone core, (ii) an acetamide linker (rather than propanamide or direct attachment), and (iii) an indole-4-yl group (rather than the more common indole-3-yl or tryptamine-type attachment)—that collectively differentiate it from the closest commercially available analogs such as N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide [2]. Even minor structural modifications—for example, a two‑carbon linker extension from acetamide to propanamide or a shift of the indole attachment from the 4-position to the 3-position—can alter the hydrogen-bonding geometry, the conformational ensemble accessible to the molecule, and the LogP by an estimated >1 log unit . These differences are sufficient to produce divergent binding profiles; therefore, procurement decisions based solely on scaffold similarity risk selecting a compound with different target selectivity, cellular permeability, and ultimately irreproducible biological results. The quantitative evidence below details where the target compound possesses measurable differentiation that is meaningful for scientific selection.

Indole Attachment
Indole-4-yl (target)
Indole-3-yl analogs may shift binding-mode geometry and pose preferences.
Linker Type
Acetamide (target)
Propanamide linkers may alter LogP, conformational entropy, and solubility profiles.
Core Substitution
3,5,9-Trimethyl (target)
Unsubstituted or dimethyl furochromenones may differ in target selectivity and potency.

Quantitative Differentiation Evidence: N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide vs. Closest Analogs


Indole-4-yl vs. Indole-3-yl Attachment: Structural and Predicted Binding Mode Differentiation

The target compound utilizes an indole-4-yl attachment, which is structurally distinct from the overwhelmingly more common indole-3-yl (tryptamine-type) attachment found in the closest commercial analog, N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide [1]. In the 4-indolyl isomer, the acetamide nitrogen is directly bonded to the benzene ring of the indole system, positioning the hydrogen-bond donor (indole NH) and the aromatic plane at a different vector relative to the furochromenone core compared to the 3-indolyl analog, where the attachment occurs via an ethyl spacer to the indole C3 position. This topological difference alters the conformational degrees of freedom: the target compound has a more rigid connection (2 rotatable bonds between core and indole) compared to the 3-indolyl analog (4 rotatable bonds), potentially reducing the entropic penalty upon protein binding and favoring a more defined binding pose. Additionally, substitution at the indole C4 position is underrepresented in natural product and screening libraries compared to C3 and C5 substitutions, suggesting that the target compound may explore chemical space not accessed by canonical indole-containing ligands [2]. No direct comparative crystallographic or docking data are currently available for the target compound; this evidence is tagged as Class-level inference based on well-established principles of indole medicinal chemistry and the differential hydrogen-bonding geometry of 4-substituted vs. 3-substituted indoles.

Indole Substitution
Class-level inference
4-yl vs. 3-yl
Rigid acetamide linkage
Supports novel indole-binding probe context.
2 vs. 4 rotatable bonds; differential H-bond geometry.
Indole substitution pattern Structure-activity relationship Ligand binding geometry

Lipophilicity (LogP) Differential: Target Compound vs. Core Furochromenone Scaffold

The measured LogP of the core scaffold (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is 2.69, with a topological polar surface area (tPSA) of 80.6 Ų and molecular weight of 286.3 g/mol . The target compound extends this scaffold with an indole-4-yl acetamide moiety (indole LogP ~2.14; amide contribution reduces LogP by approximately 0.5–1.0 units), yielding an estimated LogP in the range of 3.8–4.5, which is approximately 1.1–1.8 log units higher than the core scaffold. This LogP range places the target compound in a more favorable lipophilicity window for cell permeability (optimal LogP 1–5) compared to the more polar core scaffold, while remaining below the critical LogP >5 threshold associated with poor solubility, high metabolic clearance, and promiscuous binding [1]. The tPSA of the target compound is predicted to increase to approximately 100–110 Ų (adding the indole NH and acetamide contributions), which remains below the 140 Ų threshold for oral bioavailability. The comparator 3-indolyl propanamide analog has a higher molecular weight (estimated ~428 g/mol) and a longer linker, which is expected to push its LogP above 4.5, potentially crossing into a higher-risk lipophilicity zone. This evidence is tagged as Cross-study comparable because the core scaffold LogP is experimentally measured while the target compound LogP is estimated by fragment addition using known indole and amide contributions.

Lipophilicity (LogP)
Cross-study comparable
Est. 3.8–4.5
Favors cellular permeability window over polar core.
Δ +1.1 to +1.8 vs. core scaffold; fragment-based estimation.
Lipophilicity Drug-likeness Permeability prediction

Furo[3,2-g]chromen-7-one Scaffold Cytotoxicity: Class-Level Potency Reference for the Target Compound

The furo[3,2-g]chromen-7-one scaffold to which the target compound belongs has demonstrated measurable antiproliferative activity. The closely related analog 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) exhibited an IC₅₀ of 8.46 ± 0.28 µM against human hepatoma HepG2 cells in a 48-hour MTT assay, with mechanistic studies indicating p53-dependent apoptosis induction [1]. By comparison, the structurally simpler natural furocoumarin psoralen shows weak and variable cytotoxicity across cancer cell lines (IC₅₀ values typically >50 µM in MCF-7 and HepG2 cells unless photoactivated) [2]. The target compound extends the DMFC scaffold with an additional methyl group at position 9 and an indole-4-yl acetamide appendage, which may enhance cytotoxicity through increased hydrophobic contacts with target proteins and/or improved cellular uptake. No direct cytotoxicity data are available for the target compound; however, the scaffold precedent establishes a baseline potency expectation that is significantly superior to that of unsubstituted psoralen. This evidence is tagged as Cross-study comparable because the DMFC data are from a published study on a structurally related but non-identical compound, and the target compound data are absent.

Cell-model Endpoint
Cross-study comparable
IC50 8.46 µM (DMFC)
Supports cell-model endpoint review for HepG2 assays.
Scaffold analog DMFC; >5.9-fold vs. psoralen in MTT assay.
Cytotoxicity Anticancer Furochromenone

Estrogen Receptor Modulation: Scaffold-Class Evidence Supporting Endocrine-Related Applications

Patent US 8,877,949 explicitly claims furo[3,2-g]chromene derivatives as estrogen receptor (ER) modulators with therapeutic utility in osteoporosis, breast cancer, and cardiovascular disease [1]. The patent discloses that furochromene derivatives can bind to both ERα and ERβ subtypes with tissue-selective agonist/antagonist profiles. The natural furocoumarin psoralen has been independently shown to act as an ERα-selective agonist in HeLa cell reporter gene assays at concentrations of 10⁻⁸–10⁻⁵ M, with its estrogenic activity completely suppressible by the pure antagonist ICI 182,780 [2]. Unlike psoralen, which activates only ERα, several synthetic furo[3,2-g]chromene derivatives described in the patent exhibit dual ERα/ERβ activity with varying subtype selectivity ratios, depending on the substitution pattern. The target compound, with its trimethyl substitution and indole-4-yl acetamide extension, represents a substitution pattern not exemplified in the patent but falling within the generic structural claims. No direct ER binding or functional assay data are available for the target compound; this evidence is tagged as Class-level inference based on the patent disclosure and the established ER activity of structurally related furocoumarins.

ER Modulation Context
Class-level inference
Scaffold reported active
Supports ER research context; data to verify.
Patent disclosure; subtype selectivity requires validation.
Estrogen receptor SERM Furochromene

Recommended Application Scenarios for N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide Based on Quantitative Evidence


Diversity-Oriented Screening for Indole-Binding Protein Targets

The indole-4-yl attachment pattern of this compound is underrepresented in commercial screening libraries, where indole-3-yl (tryptamine-type) and indole-5-yl substitutions dominate [1]. For targets with known indole-binding pockets—such as indoleamine 2,3-dioxygenase (IDO), serotonin receptors, or kinases with indole-recognition motifs—this compound provides a structurally distinct pharmacophore that can probe binding site topology orthogonal to canonical indole-3-yl ligands. The more rigid acetamide linker (2 rotatable bonds) compared to propanamide-linked analogs (4 rotatable bonds) may reduce conformational entropy loss upon binding, potentially translating into improved binding enthalpy for targets with sterically constrained indole subpockets.

Estrogen Receptor Modulator Hit Expansion and SAR Studies

The furo[3,2-g]chromen-7-one core is a validated scaffold for estrogen receptor modulation, with patent US 8,877,949 claiming broad therapeutic utility for osteoporosis, breast cancer, and cardiovascular indications [2]. The target compound incorporates a 3,5,9-trimethyl substitution pattern not exemplified in the patent's synthetic examples, combined with an indole-4-yl acetamide extension that introduces additional hydrogen-bonding capacity and aromatic surface area. For laboratories engaged in SERM (selective estrogen receptor modulator) discovery, this compound serves as a novel starting point for exploring subtype-selective ER modulation, particularly given that the natural comparator psoralen activates only ERα [3], whereas appropriately substituted furochromene derivatives can engage both ERα and ERβ with tunable selectivity ratios.

Anticancer Screening Cascades Targeting Hepatoma and Breast Cancer Cell Lines

The structurally related analog DMFC (3,5-dimethyl-7H-furo[3,2-g]chromen-7-one) demonstrated an IC₅₀ of 8.46 µM against HepG2 hepatoma cells with p53-dependent apoptosis induction [4]. The target compound, bearing an additional methyl group at position 9 and a lipophilic indole-4-yl acetamide extension (estimated LogP 3.8–4.5 vs. DMFC LogP ~2.5), is expected to exhibit enhanced cellular permeability and potentially improved cytotoxicity. Procurement of this compound is warranted for laboratories running medium-throughput cytotoxicity screens against liver, breast, or prostate cancer cell lines where furocoumarin-based antiproliferative agents have shown preliminary activity.

Chemical Probe Development for Target Identification via Affinity-Based Proteomics

The compound's combination of a photoreactive furocoumarin core (which can form covalent DNA and protein adducts upon UV-A irradiation [5]) and an indole-4-yl acetamide extension that can serve as an affinity handle or be further functionalized (e.g., via biotin or fluorophore conjugation through the indole NH or acetamide position) makes it a potential precursor for chemical probe development. The intermediate LogP range (3.8–4.5) and modest tPSA (~100–110 Ų) are compatible with cellular permeability, enabling live-cell target engagement studies. Compared to psoralen (LogP ~2.0, MW 186), the target compound's increased molecular weight and functional group complexity provide multiple derivatization vectors for probe optimization.

Application
Selection Property
Validation Focus
Indole-binding site screening
Underrepresented indole-4-yl topology
Binding-mode geometry vs. indole-3-yl analogs
ER modulation context research
Trimethyl-furochromenone scaffold
ERα/ERβ subtype selectivity review
Cancer cell-model studies
Furochromenone scaffold activity
Cell-viability endpoint review (HepG2, MCF-7)
Photoaffinity probe development
Photoreactive core + indole handle
Target-engagement and derivatization review
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